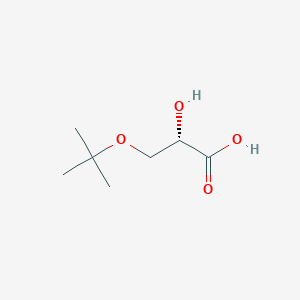

(S)-3-(tert-Butoxy)-2-hydroxypropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-3-(tert-Butoxy)-2-hydroxypropanoic acid is a chiral compound that is of interest in the field of organic chemistry due to its potential applications in the synthesis of biologically active molecules and as a building block for more complex chemical structures. While the specific compound is not directly discussed in the provided papers, the related structures and synthesis methods can offer insights into its properties and potential synthesis routes.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, an improved synthesis of (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid was achieved using a modified Pictet-Spengler reaction, which provided a high yield and enantiomeric excess of the final product . Similarly, the synthesis of (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid was reported starting from enantiomerically enriched precursors, highlighting the importance of chiral starting materials and selective reactions in obtaining the desired enantiomer . These methods could potentially be adapted for the synthesis of (S)-3-(tert-Butoxy)-2-hydroxypropanoic acid.

Molecular Structure Analysis

The molecular structure and conformation of related compounds have been studied using techniques such as X-ray crystallography. For example, the crystal and molecular structure of (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid was determined, revealing the Z-configuration of the cyclopropane ring and the presence of intermolecular hydrogen bonds . These findings provide a basis for understanding the conformational preferences of similar molecules, which could be relevant for the molecular structure analysis of (S)-3-(tert-Butoxy)-2-hydroxypropanoic acid.

Chemical Reactions Analysis

The chemical reactivity of compounds with tert-butoxy groups and hydroxypropanoic acid moieties can be inferred from the literature. The presence of the tert-butoxy group can influence the reactivity and selectivity of the molecule in various chemical reactions, such as the Mitsunobu reaction used to synthesize perfluoro-tert-butyl 4-hydroxyproline . Understanding these reactions is crucial for developing synthetic routes and manipulating the chemical properties of (S)-3-(tert-Butoxy)-2-hydroxypropanoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-3-(tert-Butoxy)-2-hydroxypropanoic acid can be deduced from the properties of structurally related compounds. For example, the solubility, melting point, and stability of the compound may be influenced by the presence of the tert-butoxy and hydroxy groups. The enantiomeric purity, as seen in the synthesis of related compounds, is also a critical property that affects the physical behavior and potential applications of the compound . These properties are essential for the practical use of (S)-3-(tert-Butoxy)-2-hydroxypropanoic acid in chemical synthesis and pharmaceutical applications.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties and Health Implications

Hydroxycinnamates and Antioxidant Activity : Hydroxycinnamates like (S)-3-(tert-Butoxy)-2-hydroxypropanoic acid are extensively present in various foods and exhibit notable antioxidant properties. They play a significant role in scavenging various radicals, thereby contributing to health benefits and disease risk reduction, especially in the context of grains, fruits, vegetables, and beverages (Shahidi & Chandrasekara, 2010).

Structure-Activity Relationships of Hydroxycinnamates : The structure-activity relationships of hydroxycinnamates underscore the importance of specific structural elements, such as the unsaturated bond in the side chain, for their antioxidant efficacy. This review highlights the significant influence of structural modifications on the antioxidant activity of hydroxycinnamates, emphasizing the need for careful assessment to develop potent antioxidant molecules (Razzaghi-Asl et al., 2013).

Environmental Impact and Safety Concerns

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants : Synthetic phenolic antioxidants, including those structurally related to (S)-3-(tert-Butoxy)-2-hydroxypropanoic acid, are widely used in industrial and commercial products. However, their environmental presence and potential toxicity raise concerns, suggesting a need for novel antioxidants with reduced environmental impact (Liu & Mabury, 2020).

Pharmacological Implications

Caffeic Acid and Alzheimer's Disease : Caffeic acid, structurally similar to (S)-3-(tert-Butoxy)-2-hydroxypropanoic acid, exhibits protective effects in the brain, particularly in the context of Alzheimer's disease. It demonstrates anti-inflammatory and antioxidative properties, offering insights into potential therapeutic applications of related compounds (Habtemariam, 2017).

Gallic Acid and Anti-inflammatory Properties : Gallic acid, another compound with a similar phenolic structure, is recognized for its robust anti-inflammatory properties. The comprehensive review of its pharmacological activities and mechanisms highlights its potential in treating inflammation-related diseases, offering a perspective on the therapeutic applications of structurally related hydroxycinnamates (Bai et al., 2020).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c1-7(2,3)11-4-5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10)/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMIPPITFFHKFG-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-(tert-Butoxy)-2-hydroxypropanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-4-carboxamide](/img/structure/B2529760.png)

![4-(((2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2529761.png)

![2-[[4-(4-Methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2529763.png)

![2-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}-N-(2-phenylethyl)acetamide](/img/structure/B2529766.png)

![1-(4-ethoxyphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2529774.png)

![3-({1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2529780.png)